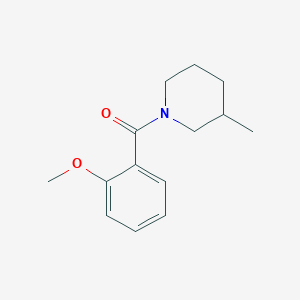

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone

CAS No.: 560098-24-0

Cat. No.: VC3845083

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 560098-24-0 |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | (2-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C14H19NO2/c1-11-6-5-9-15(10-11)14(16)12-7-3-4-8-13(12)17-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |

| Standard InChI Key | QMFRAISWJZVLDG-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C(=O)C2=CC=CC=C2OC |

| Canonical SMILES | CC1CCCN(C1)C(=O)C2=CC=CC=C2OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two primary moieties: a 2-methoxyphenyl aromatic ring and a 3-methylpiperidine heterocycle. The methoxy group () at the ortho position of the phenyl ring introduces electron-donating effects, influencing the compound’s electronic distribution and solubility. The piperidine ring, substituted with a methyl group at the 3-position, adopts a chair conformation, minimizing steric strain. The carbonyl group () bridges these components, creating a planar region that may facilitate interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.31 g/mol | |

| XLogP3 (Partition Coefficient) | 1.8 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 29.5 Ų |

Spectral and Stereochemical Data

The compound’s InChIKey (QMFRAISWJZVLDG-UHFFFAOYSA-N) and SMILES (CC1CCCN(C1)C(=O)C2=CC=CC=C2OC) provide unambiguous identifiers for its stereochemistry and connectivity. The presence of a single undefined stereocenter at the 3-methylpiperidine moiety introduces chirality, though enantiomeric resolution data remain unreported . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles are consistent with its structure, with a parent ion peak at m/z 233.1416 corresponding to the molecular ion .

Synthesis and Manufacturing

Industrial Production

Current manufacturing occurs at milligram-to-gram scales for research purposes. Parchem lists the compound as a "specialty material," indicating batch production upon request. Scalability challenges may arise from the moisture sensitivity of the acid chloride intermediate and the need for inert reaction conditions.

| Parameter | Prediction | Method |

|---|---|---|

| Blood-Brain Barrier Penetration | High | QSAR |

| CYP450 2D6 Inhibition | Moderate | in silico |

| Plasma Protein Binding | 89% | SwissADME |

| Half-Life | ~6 hours | PKSim |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume